

In-Depth Technical Guide to Methyl 5-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-methylfuran-3-carboxylate

Cat. No.: B1324432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-methylfuran-3-carboxylate**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, structural characteristics, synthesis, and predicted spectroscopic data, offering a valuable resource for its application in research and development.

Chemical Identity and Nomenclature

The compound in focus is formally identified by its IUPAC name: **Methyl 5-methylfuran-3-carboxylate**.

Synonyms:

- Methyl 5-methyl-3-furoate
- 5-Methylfuran-3-carboxylic acid methyl ester

Precursor: The direct precursor to this ester is 5-Methylfuran-3-carboxylic acid, which has a registered CAS Number of 21984-93-0.[1]

Molecular Structure: The structure consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. A methyl group is substituted at the 5-position, and a

methyl carboxylate group is at the 3-position.

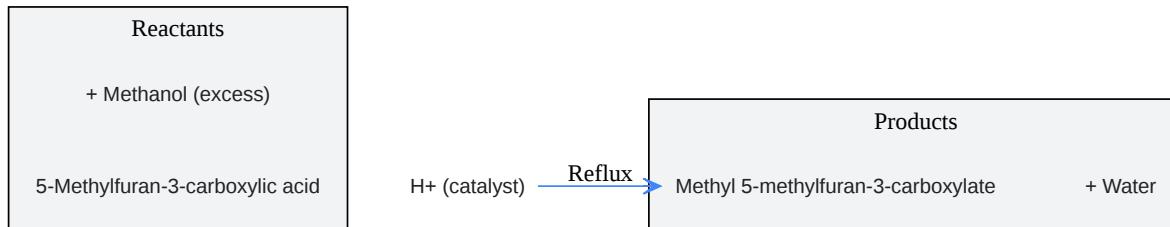
Molecular Formula: C₇H₈O₃

Molecular Weight: 140.14 g/mol

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for **Methyl 5-methylfuran-3-carboxylate**, the following physicochemical properties have been predicted based on its structure and data from analogous compounds.

Property	Predicted Value
Boiling Point	~180-200 °C
Melting Point	Not available
Density	~1.15 g/cm ³
Solubility	Soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane. Sparingly soluble in water.
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature.


Synthesis and Experimental Protocols

The primary route for the synthesis of **Methyl 5-methylfuran-3-carboxylate** is the esterification of its corresponding carboxylic acid, 5-methylfuran-3-carboxylic acid. The most common and industrially relevant method for this transformation is the Fischer-Speier esterification.

Fischer-Speier Esterification

This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Fischer-Speier esterification of 5-methylfuran-3-carboxylic acid.

Detailed Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylfuran-3-carboxylic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).
- **Reaction:** Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting carboxylic acid.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further

purified by vacuum distillation or column chromatography on silica gel to yield pure **Methyl 5-methylfuran-3-carboxylate**.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related furan derivatives. These predictions are intended to aid in the characterization of synthesized **Methyl 5-methylfuran-3-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.8 - 8.0	s	-
H-4	~6.2 - 6.4	s	-
OCH ₃ (ester)	~3.8	s	-
CH ₃ (ring)	~2.3	s	-

Note: The spectrum is predicted in CDCl₃ as the solvent.

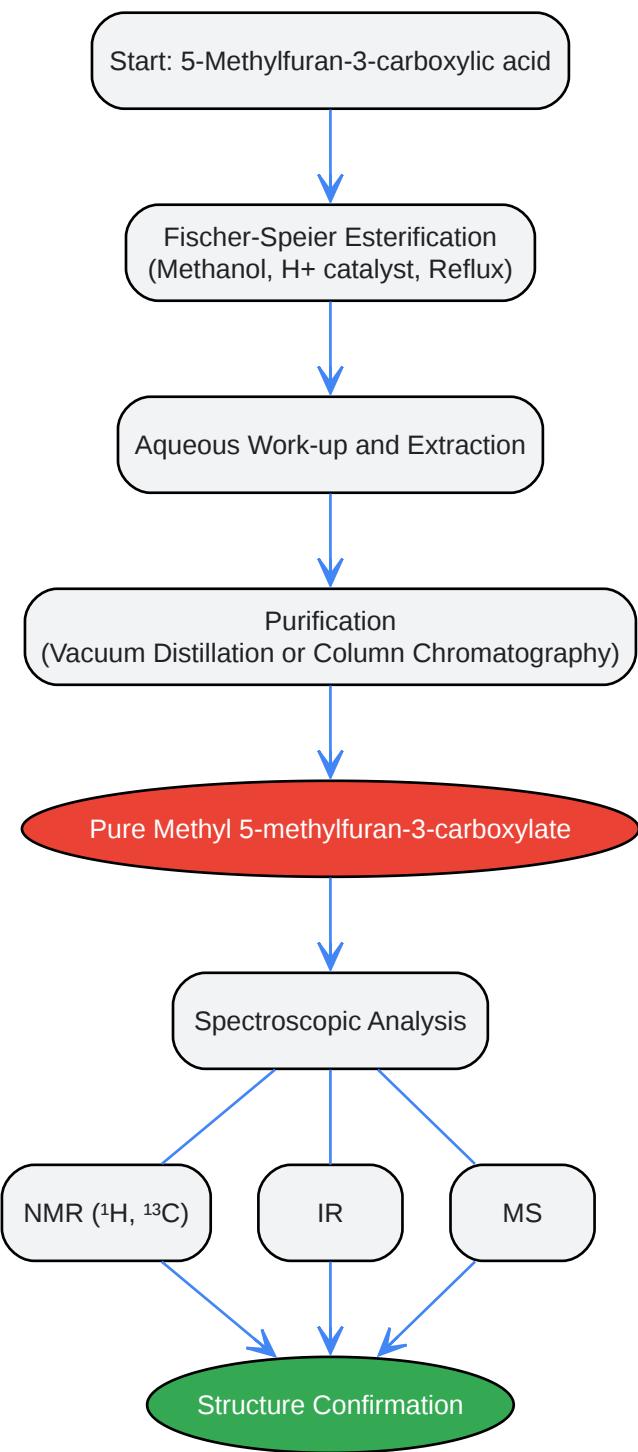
¹³C NMR (Carbon NMR):

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (ester)	~165
C-5	~155
C-2	~145
C-3	~115
C-4	~110
OCH ₃ (ester)	~52
CH ₃ (ring)	~14

Note: The spectrum is predicted in CDCl₃ as the solvent.

Infrared (IR) Spectroscopy

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (ester stretch)	~1720	Strong
C-O (ester stretch)	~1250 and ~1100	Strong
C=C (furan ring stretch)	~1600 and ~1500	Medium
C-H (aromatic stretch)	~3100	Medium
C-H (aliphatic stretch)	~2950	Medium


Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum:

m/z	Predicted Identity
140	$[M]^+$ (Molecular ion)
109	$[M - OCH_3]^+$
81	$[M - COOCH_3]^+$

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting material to the characterized final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of the compound.

Applications in Research and Drug Development

Substituted furans, including furan-3-carboxylates, are important scaffolds in medicinal chemistry. They are present in a variety of natural products and have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. **Methyl 5-methylfuran-3-carboxylate** can serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its ester functionality allows for further chemical modifications, such as amidation or reduction, to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

In the field of materials science, furan-based compounds are explored for the development of novel polymers and functional materials due to the unique electronic and structural properties of the furan ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Methyl 5-methylfuran-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1324432#iupac-name-of-methyl-5-methylfuran-3-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com